molecular formula C11H8N4 B2644418 5-Amino-6-phenylpyridazine-4-carbonitrile CAS No. 118617-14-4

5-Amino-6-phenylpyridazine-4-carbonitrile

Cat. No.: B2644418
CAS No.: 118617-14-4
M. Wt: 196.213
InChI Key: CLYADHQLCKKRNL-UHFFFAOYSA-N
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Description

5-Amino-6-phenylpyridazine-4-carbonitrile is a functionalized pyridazine derivative of interest in medicinal chemistry and organic synthesis. Pyridazines are nitrogen-containing heterocycles known for their diverse biological activities and are frequently explored as key scaffolds in drug discovery . The specific substitution pattern of an amino group and a carbonitrile group on the pyridazine core makes this compound a valuable synthetic intermediate. It can be used to construct more complex polyheterocyclic systems, potentially for the development of novel therapeutic agents . Similar pyridazine-carbonitrile structures have been identified as core components in compounds with significant research value. For instance, close structural analogs have been investigated as potent and selective antagonists for the adenosine A2a receptor (A2a AR), a promising target in immuno-oncology . Furthermore, other phenyl-substituted aminopyridazines have been developed as experimental drugs, such as monoamine oxidase inhibitors studied for potential antidepressant activity . Researchers utilize this chemical as a building block for the synthesis of various fused heterocycles. The synthetic versatility of related 3-amino-5-arylpyridazine-4-carbonitriles has been demonstrated via one-pot, multi-component reactions, offering efficient routes to functionalized molecules . As a research chemical, this compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-phenylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-6-9-7-14-15-11(10(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYADHQLCKKRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CN=N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Pathways for 5 Amino 6 Phenylpyridazine 4 Carbonitrile and Its Congeners

Strategic Approaches to the Pyridazine (B1198779) Core Synthesis

The construction of the pyridazine ring is the foundational step in the synthesis of the target molecule. This is typically achieved through the reaction of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648).

Cyclization Reactions and Annulation Strategies for Pyridazine Ring Formation

The most common and direct route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.net This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. researchgate.net

Another powerful strategy for constructing the pyridazine ring is through [4+2] cycloaddition reactions, also known as annulation. One such method is the inverse-electron-demand aza-Diels-Alder reaction. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. nih.gov This method offers a high degree of regioselectivity in the formation of substituted pyridazines. nih.gov For instance, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with excellent regiocontrol. nih.gov

Annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has also been reported as a metal-free method to synthesize highly functionalized 4-trifluoromethyl pyridazines. scispace.com While not directly applicable to the target compound, this demonstrates the utility of annulation strategies in constructing diverse pyridazine scaffolds.

Stereoselective and Regioselective Considerations in Ring Construction

In the synthesis of unsymmetrically substituted pyridazines, such as 5-Amino-6-phenylpyridazine-4-carbonitrile, regioselectivity is a critical consideration. The reaction of an unsymmetrical 1,4-dicarbonyl precursor with hydrazine can potentially lead to two different regioisomers.

For a precursor analogous to what would be needed for the target compound, such as a derivative of phenylglyoxal, the regiochemical outcome of the cyclization with hydrazine is paramount. A study on the three-component reaction of arylglyoxals, malononitrile (B47326), and hydrazine hydrate (B1144303) to form 3-amino-5-arylpyridazine-4-carbonitriles provides significant insight into the mechanistic factors governing regioselectivity. scielo.org.za In this reaction, the initial step is the formation of the monohydrazone of the arylglyoxal. scielo.org.za The subsequent cyclization with malononitrile proceeds in a manner that places the aryl group at the 5-position and the amino group at the 3-position. scielo.org.za This is attributed to the relative reactivity of the carbonyl groups in the arylglyoxal and the stability of the intermediates.

To achieve the desired 5-amino-6-phenyl substitution pattern, a different synthetic strategy would be required. One potential approach would be to start with a precursor where the regiochemistry is already defined. For example, a β-ketonitrile containing the phenyl group at the appropriate position could be reacted with a hydrazine derivative in a manner that directs the formation of the desired isomer.

Installation and Functionalization of Amino and Carbonitrile Moieties

An alternative to constructing the fully substituted pyridazine ring in one step is to introduce the amino and carbonitrile groups onto a pre-existing pyridazine core.

Introduction of the Amino Group: Amination and Precursor Conversions

The direct amination of a pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed for the amination of related azine systems. One strategy involves the conversion of the heterocycle into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane. This intermediate can be hydrolyzed to the corresponding amine. This method has been successfully applied to pyridines and diazines.

Another approach is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the pyridazine ring. The reactivity of the pyridazine ring towards nucleophilic attack makes this a viable strategy. For example, 3,6-dichloropyridazine (B152260) can undergo selective nucleophilic substitution reactions. The position of the phenyl and carbonitrile groups would influence the reactivity of a leaving group at the 5-position.

Introduction of the Carbonitrile Group: Cyanation and Related Methods

The introduction of a carbonitrile group onto a pyridazine ring can be achieved through various cyanation methods. If a suitable leaving group, such as a halogen, is present on the pyridazine ring, a nucleophilic cyanation reaction using a cyanide salt (e.g., KCN or CuCN) can be employed. The palladium-catalyzed cyanation of aryl halides is a well-established and versatile method that could be adapted for this purpose.

For the direct C-H cyanation of a pyridazine ring, transition-metal-catalyzed methods have been developed for other aromatic systems and could potentially be applied here. These reactions typically involve the activation of a C-H bond followed by the introduction of the cyano group from a cyanide source.

The Sandmeyer reaction provides a classical method for introducing a cyano group by the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt. Therefore, if a 5-amino-6-phenylpyridazine precursor could be synthesized, it could potentially be converted to the corresponding diazonium salt and then to the 4-carbonitrile derivative.

Multi-Component Reaction (MCR) Strategies for Efficient Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyridines and other nitrogen-containing heterocycles. mdpi.comresearchgate.net

A notable example that is highly relevant to the synthesis of the target compound is the one-pot, three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate. scielo.org.za As previously discussed, this reaction has been reported to yield 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za The proposed mechanism involves the initial formation of the arylglyoxal monohydrazone, followed by a Knoevenagel condensation with malononitrile and subsequent cyclization. scielo.org.za

The regiochemical outcome of this MCR is a key consideration. To synthesize this compound via an MCR, the reaction conditions or the starting materials would need to be modified to favor the formation of the desired regioisomer. For example, using a different dicarbonyl equivalent or a modified hydrazine could potentially alter the course of the cyclization.

The following table summarizes the key reactants and products in a relevant multi-component reaction for the synthesis of an isomeric aminophenylpyridazinecarbonitrile.

Reactant 1Reactant 2Reactant 3ProductReference
ArylglyoxalMalononitrileHydrazine hydrate3-Amino-5-arylpyridazine-4-carbonitrile scielo.org.za

Catalytic Methodologies in the Synthesis of Pyridazine Carbonitriles

Catalysis offers a powerful toolkit for the construction of the pyridazine core and the introduction of its key functional groups. Both transition metal and organic catalysts have been employed to facilitate these transformations with high efficiency and selectivity.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are central to the structure of this compound. Palladium and copper complexes are particularly prominent in this regard.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing the phenyl group at the C-6 position of the pyridazine ring. nih.govresearchgate.net This reaction typically involves the coupling of a halogenated pyridazine (e.g., 6-chloropyridazine derivative) with a phenylboronic acid derivative. nih.gov The choice of ligand, base, and solvent system is critical for achieving high yields and preventing catalyst deactivation. dntb.gov.ua Furthermore, palladium catalysts are instrumental in cyanation reactions to install the carbonitrile group at the C-4 position. rsc.orgresearchgate.netnih.govrsc.org While traditional methods often relied on toxic cyanide salts, newer protocols use safer cyanide sources and highly efficient catalysts that operate under milder conditions. nih.gov

Copper-Catalyzed Reactions: Copper-based catalysts offer a cost-effective alternative to palladium for certain coupling reactions. Copper-catalyzed amination reactions, for instance, can be used to introduce the amino group at the C-5 position. nih.govresearchgate.netlookchem.com These reactions can utilize aqueous ammonia (B1221849) as the nitrogen source, aligning with green chemistry principles. lookchem.com Copper catalysis is also employed in cyclization reactions to form the pyridazine ring itself from acyclic precursors. organic-chemistry.org For example, the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridazine Synthesis
Reaction TypeCatalyst SystemSubstratesKey Bond FormedReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Na₂CO₃Halogenated Pyridazine + Phenylboronic AcidC-C (Aryl-Aryl) nih.gov
CyanationPd₂(dba)₃ / LigandAryl Halide/Triflate + Cyanide SourceC-CN (Aryl-Nitrile) nih.gov
AminationCu₂O / DMEDABromopyridine + Aqueous AmmoniaC-N (Aryl-Amine) lookchem.com
CyclizationCu(II) Acetateβ,γ-Unsaturated HydrazoneN-N, C=N (Ring Formation) organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for synthesizing complex molecules. For pyridazine-related structures, small organic molecules like piperidine (B6355638) have been shown to effectively catalyze one-pot multicomponent reactions to generate diverse pyrano[2,3-c]pyridazine derivatives. tandfonline.com The use of organocatalysts can facilitate the formation of key intermediates, such as β-hydroxy ketones, which serve as precursors for the pyridazine ring. acs.org These methods benefit from operational simplicity, lower toxicity, and often milder reaction conditions compared to their metal-catalyzed counterparts.

Biocatalytic Approaches: The application of biocatalysis, using isolated enzymes or whole-cell systems, for the synthesis of pyridazine carbonitriles is a largely unexplored field. While biocatalysis is well-established for the production of various nitrogen-containing heterocycles, specific enzymes capable of constructing the pyridazine ring or functionalizing it to produce compounds like this compound have not been extensively reported in the literature. This represents a significant opportunity for future research, as enzymatic catalysis could offer unparalleled selectivity and sustainability.

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact. For the synthesis of pyridazine carbonitriles, this involves reducing solvent use, employing energy-efficient techniques, and designing recyclable catalytic systems.

Performing reactions without a solvent medium offers significant environmental benefits by reducing waste and simplifying product purification. One-pot, three-component reactions for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles have been successfully carried out at room temperature in a mixture of water and ethanol (B145695), which are environmentally benign solvents. scielo.org.za In some cases, reactions can be conducted entirely in the absence of a solvent, often with mechanical activation.

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prime example of a green synthetic technique. researchgate.netrsc.org This solvent-free approach can lead to faster reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. researchgate.netacs.orgsci-hub.se The synthesis of various N-containing heterocycles, including pyrazole-carbonitriles and other pyridazine congeners, has been achieved through mechanochemical methods. nih.govnih.gov For example, multicomponent reactions involving aldehydes, malononitrile, and hydrazine derivatives can be efficiently conducted by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. nih.govrsc.org

Table 2: Comparison of Green Synthetic Protocols for Heterocycle Synthesis
TechniqueDescriptionAdvantagesApplicability to PyridazinesReference
Aqueous/Ethanol SynthesisUsing water and ethanol as the reaction medium.Benign solvents, low toxicity, simple workup.Demonstrated for one-pot synthesis of aminopyridazine carbonitriles. scielo.org.za
Mechanochemistry (Grinding)Solvent-free reaction induced by mechanical force.Reduced waste, high efficiency, shorter reaction times.Effective for multicomponent synthesis of related N-heterocycles. researchgate.netnih.gov

The development of catalysts that can be easily recovered and reused is a key tenet of sustainable chemistry. mdpi.com For the synthesis of pyridazines, this has been primarily achieved by immobilizing transition metal catalysts on solid supports. Magnetic nanoparticles (e.g., Fe₃O₄) have proven to be excellent supports for palladium and other metals. nih.govrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govnih.gov Other supports, such as silica (B1680970) gel, zeolites, and polymers, have also been used to create heterogeneous, recyclable catalysts for cross-coupling reactions relevant to pyridazine synthesis. dntb.gov.uanih.govacs.org

Table 3: Examples of Recyclable Catalysts in Heterocyclic Synthesis
Catalyst SystemSupport MaterialReaction TypeRecyclabilityReference
Fe₃O₄@SiO₂@Vanillin@Thioglycolic acidMagnetic NanoparticlesMulticomponent synthesis of pyrazole-carbonitrilesRecovered by magnet; reused for 6 cycles with consistent activity. nih.govrsc.org
Fe₃O₄@SiO₂@Tannic acidMagnetic NanoparticlesMechanochemical synthesis of pyrazole-carbonitrilesEasily recovered; reused for 6 cycles. nih.gov
Palladium on ZeolitesBeta-ZeolitesCyanation of aryl halidesHigh thermal stability and reusability. nih.gov
Palladium on Silica GelSilica GelSuzuki-Miyaura CouplingEffective for mild cross-coupling reactions. dntb.gov.ua

Optimization of Reaction Parameters and Yield Enhancement Strategies

The synthesis of aminopyridazine and structurally related aminopyrazole carbonitriles is frequently achieved through multi-component reactions (MCRs), where operational simplicity and high atom economy are key advantages. The optimization of reaction parameters is crucial for maximizing product yields, minimizing reaction times, and adhering to the principles of green chemistry. Key parameters that are often manipulated include the choice of catalyst, solvent system, and reaction temperature.

Solvent System: The reaction medium plays a critical role in MCRs. The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and final yield. Green solvents, particularly water or aqueous-ethanolic mixtures, are increasingly preferred. In the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, a water/ethanol mixture was found to be the optimal solvent system. nih.gov A systematic optimization study revealed that while non-polar solvents gave poor results, the yield progressively increased with solvent polarity, culminating in the highest yield in the H₂O/EtOH mixture. nih.gov This approach not only improves yields but also reduces the environmental impact associated with volatile organic solvents.

Temperature and Reaction Time: Reaction temperature is another parameter that is fine-tuned to balance reaction kinetics against the potential for side-product formation. Many modern synthetic protocols for these heterocycles are designed to operate under mild conditions, such as at room temperature or slightly elevated temperatures (e.g., 55 °C), to improve energy efficiency. nih.govscielo.org.za Optimization studies have shown that these mild conditions can lead to excellent yields (85–93%) in remarkably short reaction times, often ranging from just 15 to 27 minutes. nih.govresearchgate.net The use of microwave-assisted synthesis has also been explored as a method to drastically reduce reaction times and potentially increase yields in the synthesis of related heterocyclic systems. mdpi.com

The following table illustrates the effect of different catalysts and conditions on the yield of a model three-component reaction for synthesizing aminopyrazole carbonitrile derivatives, highlighting the importance of parameter optimization.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuI (0.05 g)H₂O/EtOH551593 nih.gov
LDH@PTRMS@DCMBA@CuI (0.03 g)H₂O/EtOH552085 nih.gov
LDH@PTRMS@DCMBA (0.05 g)H₂O/EtOH553070 nih.gov
LDH@PTRMS (0.05 g)H₂O/EtOH554550 nih.gov
NoneH₂O/EtOH55120Trace nih.gov

Synthesis of Structural Analogs and Precursors for Derivatization Studies

The synthesis of structural analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov A straightforward and efficient method for generating a library of such analogs is the one-pot, three-component reaction between arylglyoxals, malononitrile, and hydrazine hydrate. scielo.org.za

This methodology allows for facile diversification of the aryl group at the 6-position of the pyridazine ring by simply varying the starting arylglyoxal. The arylglyoxals themselves are typically prepared as precursors from corresponding acetophenones. scielo.org.za The reaction proceeds under mild conditions, at room temperature in a water and ethanol mixture, making it an accessible route to a range of congeners. The general mechanism involves the initial formation of a hydrazone from the arylglyoxal and hydrazine, which then reacts with malononitrile to undergo cyclization and form the final 3-amino-5-arylpyridazine-4-carbonitrile product (note: IUPAC numbering may vary, leading to the alternative name 5-amino-6-arylpyridazine-4-carbonitrile). scielo.org.za

Compound NameAryl Group (Ar)Yield (%)Reference
3-Amino-5-phenylpyridazine-4-carbonitrilePhenyl78 scielo.org.za
3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile4-Fluorophenyl83 scielo.org.za
3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile4-Chlorophenyl87 scielo.org.za
3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile4-Bromophenyl85 scielo.org.za
3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile4-Methylphenyl75 scielo.org.za

Beyond simple analog synthesis, the 5-amino-pyridazine-4-carbonitrile scaffold serves as a valuable precursor for further derivatization and the construction of more complex fused heterocyclic systems. The amino group and the nitrile functionality are reactive handles that can participate in a variety of subsequent chemical transformations. For example, related 5-aminopyrazole-4-carbonitrile precursors are widely used in the synthesis of fused pyrazolo[1,5-a]pyrimidines, pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines, and other polycyclic systems through reactions with various bielectrophilic reagents. ekb.eg These derivatization studies are crucial for exploring new chemical space and developing compounds with novel biological profiles. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 5 Amino 6 Phenylpyridazine 4 Carbonitrile

Transformations at the Pyridazine (B1198779) Heterocyclic Ring System

The pyridazine ring is a π-deficient diazine, which inherently makes it resistant to electrophilic attack and susceptible to nucleophilic substitution. The substituents on the ring—amino, phenyl, and cyano groups—significantly modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution on the unsubstituted C-3 position of 5-Amino-6-phenylpyridazine-4-carbonitrile is challenging due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. researchgate.net Generally, azines like pyridazine are significantly less reactive than benzene (B151609) in EAS reactions, often requiring harsh conditions and resulting in low yields. youtube.com

However, the presence of the powerful electron-donating amino group at the C-5 position serves to activate the ring system. In analogous systems like aminopyridines, the amino group facilitates EAS reactions such as acid-catalyzed hydrogen exchange. rsc.org Despite this activation, the reaction conditions for many common EAS processes (e.g., nitration, sulfonation) involve strong acids. Under such conditions, the basic nitrogen atoms of the pyridazine ring are likely to be protonated, which would strongly deactivate the ring towards electrophilic attack, counteracting the activating effect of the amino group. rsc.org Theoretical studies on pyridine (B92270) derivatives confirm that protonation severely hampers EAS reactions. rsc.org

Nucleophilic Aromatic Substitution (NAS) Reactivity

The π-deficient character of the pyridazine ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. In the parent molecule, the substituents (H, phenyl, amino, cyano) are not conventional leaving groups. Therefore, NAS reactions typically require prior functionalization of the ring.

A viable strategy would involve the conversion of the C-5 amino group into a better leaving group, such as a halogen, via a Sandmeyer-type reaction. If a halogen, like chlorine, were installed at a ring position, it could be readily displaced by various nucleophiles. For example, the displacement of a chlorine atom from 3-amino-6-chloropyridazine (B20888) by amines is a well-established reaction used in the synthesis of substituted pyridazines. rsc.org

Alternatively, in some activated heterocyclic systems, a cyano group can function as a leaving group in SNAr reactions, although this is less common. researchgate.net More advanced methods involve transition-metal catalysis. For instance, ruthenium(II) catalysts have been shown to enable the amination of aminopyridines, where the amino group itself acts as the leaving group through η6-coordination activation. thieme-connect.de This suggests that, under specific catalytic conditions, direct substitution at the C-5 position might be achievable.

Table 1: Potential Nucleophilic Aromatic Substitution Strategies

Precursor Reagent/Condition Potential Product Reaction Type
5-Chloro-6-phenylpyridazine-4-carbonitrile R-NH₂ (Amine) 5-(Alkyl/Arylamino)-6-phenylpyridazine-4-carbonitrile SNAr
This compound Ru(II) catalyst, R-NH₂ 5-(Alkyl/Arylamino)-6-phenylpyridazine-4-carbonitrile Catalytic SNAr

Oxidative and Reductive Manipulations of the Ring

The pyridazine ring can undergo transformations that alter its oxidation state. The tertiary nitrogen atoms are susceptible to oxidation, typically forming N-oxides. The reaction of 3-aminopyridazine (B1208633) derivatives with oxidizing agents like peroxy acids is known to yield the corresponding N-oxides. nih.gov It is therefore anticipated that this compound would react with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to form the N-1 and/or N-2 oxide. N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.

Reduction of the pyridazine ring is also a possibility, although less commonly explored for this specific scaffold. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel could potentially reduce the aromatic ring to a dihydropyridazine (B8628806) or a fully saturated hexahydropyridazine (B1330357) derivative. The specific conditions would determine the extent of reduction and whether other functional groups, such as the cyano or phenyl group, are affected.

Reactivity and Functionalization of the Amino Group

The exocyclic amino group at the C-5 position is a key site for derivatization, behaving as a typical, albeit slightly deactivated, arylamine. Its nucleophilicity allows for a wide range of functionalization reactions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is typically carried out using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. researchgate.netyoutube.com The resulting N-acyl derivatives can serve as protected intermediates or as final products with altered biological properties.

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. However, a common challenge with the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, as the alkylated product is often more nucleophilic than the starting material. youtube.com To achieve selective mono-alkylation, strategies such as using a large excess of the amine, employing bulky alkylating agents, or utilizing specific catalytic systems may be necessary. google.com

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the aminopyridazine with an aryl halide in the presence of a palladium catalyst and a suitable base.

Table 2: Representative Functionalization Reactions of the Amino Group

Reaction Type Reagent Base/Catalyst Product Type
Acylation Acetyl Chloride (CH₃COCl) Pyridine N-acetyl amide
Alkylation Methyl Iodide (CH₃I) K₂CO₃ N-methyl amine

Condensation and Cyclocondensation Reactions

The juxtaposition of the amino group at C-5 and the carbonitrile at C-4 provides an ideal setup for cyclocondensation reactions to construct fused heterocyclic systems. This ortho-amino-nitrile moiety is a classic precursor for the synthesis of fused pyrimidines, leading to the formation of the pyrido[2,3-d]pyridazine (B3350097) ring system. jocpr.com

These reactions involve the condensation of the amino group and the subsequent cyclization onto the cyano group with a reagent that provides one or more carbon atoms. A variety of reagents can be employed to build the fused pyrimidine (B1678525) ring, leading to a diverse range of structures. For example, reaction with formamide (B127407) or triethyl orthoformate can yield an aminopyrido[2,3-d]pyridazine. Condensation with β-ketoesters, diethyl malonate, or ethyl cyanoacetate (B8463686) can lead to substituted pyrido[2,3-d]pyridazinones. researchgate.netnih.gov These cyclocondensation reactions are powerful tools for expanding the molecular complexity and exploring the structure-activity relationships of derivatives based on the this compound core.

Table 3: Examples of Cyclocondensation Reactions to Form Pyrido[2,3-d]pyridazines

Reagent Resulting Fused Ring Substituent(s)
Formamide (HCONH₂) 4-Amino
Triethyl Orthoformate (HC(OEt)₃) Unsubstituted (after hydrolysis)
Diethyl Malonate (CH₂(COOEt)₂) 4-Amino-2-oxo
Ethyl Acetoacetate (CH₃COCH₂COOEt) 2-Methyl-4-oxo

Diazotization and Related Transformations

The primary amino group at the C5 position of the pyridazine ring is susceptible to diazotization, a process that converts it into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, as the resulting diazonium group (–N₂⁺) is an excellent leaving group (as nitrogen gas) and can be substituted by a wide variety of nucleophiles. masterorganicchemistry.com The reaction is typically initiated by treating the aminopyridazine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Once formed, the 4-carbonitrile-6-phenylpyridazin-5-yl-diazonium salt serves as a versatile intermediate for numerous transformations, most notably the Sandmeyer and related reactions. wikipedia.org These reactions provide a powerful method for introducing a range of substituents onto the pyridazine core that are often difficult to install by other means. organic-chemistry.org

Key transformations of the diazonium salt include:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 5-chloro- or 5-bromo-pyridazine derivatives. masterorganicchemistry.com

Cyanation: Reaction with copper(I) cyanide (CuCN) can replace the diazonium group with another cyano group, leading to a dinitrile derivative. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding 5-hydroxy-pyridazine derivative. wikipedia.org

These reactions proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org The versatility of this pathway makes diazotization a critical strategy for the structural diversification of the this compound scaffold.

Table 1: Potential Diazotization and Sandmeyer-Type Reactions
Reaction TypeReagents/ConditionsExpected ProductNotes
DiazotizationNaNO₂, aq. HCl, 0-5 °C4-Carbonitrile-6-phenylpyridazin-5-yl-diazonium chlorideFormation of the key reactive intermediate. masterorganicchemistry.com
Sandmeyer (Chlorination)CuCl, heat5-Chloro-6-phenylpyridazine-4-carbonitrileReplaces the amino group with a chlorine atom. wikipedia.org
Sandmeyer (Bromination)CuBr, heat5-Bromo-6-phenylpyridazine-4-carbonitrileReplaces the amino group with a bromine atom. wikipedia.org
Sandmeyer (Cyanation)CuCN, heat6-Phenylpyridazine-4,5-dicarbonitrileIntroduces a second nitrile group. masterorganicchemistry.com
HydroxylationH₂O, H₂SO₄, heat5-Hydroxy-6-phenylpyridazine-4-carbonitrileReplaces the amino group with a hydroxyl group. wikipedia.org

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyano) group (–C≡N) at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities like amides, carboxylic acids, and amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions. chemistrysteps.com

Acidic Hydrolysis: Heating the compound under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will convert the nitrile group first to an amide intermediate (5-amino-6-phenylpyridazine-4-carboxamide) and then, upon further heating, to the corresponding carboxylic acid (5-amino-6-phenylpyridazine-4-carboxylic acid). chemguide.co.uk The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Alkaline Hydrolysis: Alternatively, heating with an aqueous solution of a strong base like sodium hydroxide (B78521) will also effect hydrolysis. libretexts.org This process initially yields the salt of the carboxylic acid (e.g., sodium 5-amino-6-phenylpyridazine-4-carboxylate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uklibretexts.org Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide.

Reduction to Amines

The carbonitrile group can be reduced to a primary aminomethyl group (–CH₂NH₂). This transformation is valuable for introducing a flexible, basic side chain. Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the amine. chemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide are commonly used. commonorganicchemistry.com This method is often considered "greener" but may require high pressures and temperatures. The addition of ammonia (B1221849) is sometimes used to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

Table 2: Transformations of the Carbonitrile Group
Reaction TypeReagents/ConditionsExpected ProductNotes
Acid Hydrolysisaq. H₂SO₄ or HCl, heat (reflux)5-Amino-6-phenylpyridazine-4-carboxylic acidProceeds through an intermediate amide. chemguide.co.uk
Alkaline Hydrolysis1. aq. NaOH, heat (reflux) 2. H₃O⁺5-Amino-6-phenylpyridazine-4-carboxylic acidForms a carboxylate salt, which must be acidified. libretexts.org
Reduction1. LiAlH₄ in THF 2. H₂O(5-Amino-6-phenylpyridazin-4-yl)methanamineA powerful, non-catalytic reduction method. chemguide.co.uk
Catalytic HydrogenationH₂, Raney Ni or Pd/C, pressure(5-Amino-6-phenylpyridazin-4-yl)methanamineA common catalytic method for nitrile reduction. commonorganicchemistry.com

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides an effective route for carbon-carbon bond formation. The initial nucleophilic addition to the C≡N triple bond forms a magnesium or lithium imine salt intermediate. This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield a ketone. This two-step sequence effectively converts the nitrile group into a carbonyl group with the introduction of a new organic substituent (R). The electrophilicity of the nitrile in this system is enhanced by the electron-withdrawing nature of the pyridazine ring. nih.govacs.org

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides (e.g., sodium azide (B81097) or organic azides) to form tetrazole rings. This reaction, often catalyzed by Lewis acids or metals, is a highly efficient method for constructing a 5-substituted tetrazole fused to the pyridazine core, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Furthermore, the pyridazine ring itself, being electron-deficient and activated by the C4-carbonitrile group, can function as the diene component in inverse-electron-demand Diels-Alder reactions. mdpi.comresearchgate.net In intramolecular versions of this reaction, if an alkyne or alkene dienophile is tethered to another position on the ring, thermal induction can lead to a [4+2] cycloaddition, followed by the extrusion of N₂, to form fused aromatic systems. The presence of the electron-withdrawing cyano group is considered essential for activating the pyridazine diene system for such transformations. mdpi.com

Reactivity of the Phenyl Substituent: Aromatic Derivatization

The phenyl group at the C6 position can undergo electrophilic aromatic substitution (EAS) reactions, allowing for further derivatization. However, the reactivity of this phenyl ring is significantly influenced by the pyridazine ring to which it is attached. The pyridazine ring is a strongly electron-withdrawing system due to the electronegativity of its two nitrogen atoms. researchgate.net This property deactivates the attached phenyl ring towards electrophilic attack. wikipedia.org

As a result, electrophilic aromatic substitution on the phenyl group of this compound is expected to be more difficult than for benzene itself, likely requiring harsher reaction conditions (e.g., higher temperatures, stronger catalysts). The electron-withdrawing pyridazine substituent will act as a meta-director. libretexts.org Therefore, incoming electrophiles would be directed primarily to the meta-positions of the phenyl ring.

Potential EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) could introduce a nitro group (–NO₂) at the meta-position of the phenyl ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would be expected to yield the meta-halogenated derivative.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) could install a sulfonic acid group (–SO₃H) at the meta-position.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the underlying reaction mechanisms is crucial for the optimization of synthetic routes and the rational design of novel derivatization strategies for this compound. While detailed computational and spectroscopic studies specifically targeting this molecule are not extensively documented in publicly accessible literature, plausible mechanistic pathways for its formation can be proposed by analogy to the well-established syntheses of structurally similar heterocyclic compounds, such as aminopyrazole carbonitriles and aminopyridine carbonitriles. nih.govresearchgate.net

The primary synthesis of this compound typically involves a multi-component reaction, which is believed to proceed through a sequence of condensation, addition, and cyclization steps. A generally accepted mechanistic pathway, inferred from related syntheses, is initiated by a Knoevenagel condensation. nih.gov This is followed by a Michael-type addition of a nitrogen nucleophile and subsequent intramolecular cyclization to form the pyridazine ring.

A proposed mechanism for a typical synthesis route is outlined below:

Formation of an Arylidene Malononitrile (B47326) Intermediate: The reaction often begins with a base-catalyzed Knoevenagel condensation between an activated carbonyl compound and malononitrile. This step generates a highly electrophilic intermediate, an arylidene malononitrile derivative. The base deprotonates the active methylene (B1212753) group of malononitrile, creating a carbanion that then attacks the carbonyl carbon. researchgate.net Subsequent elimination of water yields the unsaturated dinitrile intermediate.

Michael Addition: A hydrazine (B178648) derivative, which serves as the N-N precursor for the pyridazine ring, then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidene malononitrile intermediate. nih.gov This addition results in the formation of an open-chain adduct.

Intramolecular Cyclization and Tautomerization: The newly formed adduct undergoes an intramolecular cyclization. A terminal amino group of the hydrazine moiety attacks one of the nitrile groups, leading to the formation of a six-membered heterocyclic ring. nih.govmdpi.com This is followed by a tautomerization step, which results in the formation of the stable aromatic this compound. The positive slope in Hammett plots for related syntheses suggests that electron-withdrawing groups on the aryl substituent can accelerate the reaction rate by stabilizing the transition states. nih.gov

The following table summarizes the key steps in the proposed synthetic mechanism.

StepReaction TypeReactantsIntermediate/ProductDescription
1Knoevenagel CondensationPhenylglyoxal (or similar precursor), MalononitrilePhenylacylidenemalononitrileBase-catalyzed condensation to form an electrophilic alkene intermediate.
2Michael AdditionPhenylacylidenemalononitrile, HydrazineOpen-chain adductNucleophilic attack of hydrazine on the activated double bond.
3Intramolecular CyclizationOpen-chain adductDihydropyridazine intermediateAttack of a nitrogen atom on a nitrile group to form the six-membered ring.
4Tautomerization/AromatizationDihydropyridazine intermediateThis compoundProton shifts leading to the stable, aromatic final product.

Regarding the derivatization of this compound, the presence of multiple reactive sites—the amino group, the nitrile group, and the pyridazine ring nitrogen atoms—allows for a variety of subsequent chemical transformations. However, specific mechanistic investigations into these derivatization reactions are not extensively detailed in the reviewed scientific literature. Plausible mechanisms can be inferred from the known reactivity of these functional groups. For instance, reactions at the amino group likely proceed through standard nucleophilic substitution or condensation pathways. Transformations of the nitrile group could involve hydrolysis, reduction, or cycloaddition reactions, each with its own well-established mechanistic basis.

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, transition states, and energy profiles of both the synthesis and derivatization reactions of this compound, corroborating or refining the proposed mechanisms. researchgate.netmdpi.com

Sophisticated Spectroscopic and Structural Elucidation Studies of 5 Amino 6 Phenylpyridazine 4 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution and the solid state. For 5-Amino-6-phenylpyridazine-4-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR techniques would be employed for a complete structural assignment.

Multidimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton coupling networks. For this molecule, key correlations would be expected between the ortho, meta, and para protons of the phenyl ring. The proton on the pyridazine (B1198779) ring (H3) would likely appear as a singlet, showing no COSY cross-peaks, confirming its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon in both the phenyl and pyridazine rings by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

Correlations from the phenyl protons (H2'/H6') to the pyridazine carbon C6, definitively linking the phenyl ring to the heterocyclic core.

Correlations from the amino protons (-NH₂) to carbons C5 and C6, confirming the position of the amino group.

Correlations from the pyridazine proton (H3) to carbons C4, C4a, and C5, which would help assign the quaternary carbons within the pyridazine ring system.

Correlations to the nitrile carbon (C≡N) from H3 and potentially the amino protons, confirming the placement of the carbonitrile group at C4.

These techniques, when used in concert, provide irrefutable evidence for the proposed structure. researchgate.netrsc.orgsdsu.edu

Interactive Table: Expected 1H and 13C NMR Chemical Shift Assignments for this compound (Hypothetical Data)
PositionAtom TypeExpected δ (ppm)Key HMBC Correlations
3CH8.0 - 8.5C4, C4a, C5
4C95 - 105-
4-CNC115 - 120-
4aC150 - 155-
5C155 - 160-
5-NH₂NH₂6.5 - 7.5 (broad)C5, C6
6C158 - 163-
1'C135 - 140-
2'/6'CH7.6 - 7.8C1', C3'/5', C4', C6
3'/5'CH7.4 - 7.6C1', C2'/6', C4'
4'CH7.4 - 7.6C2'/6'

Variable Temperature (VT) NMR studies can provide insight into dynamic processes occurring on the NMR timescale. For this compound, the primary dynamic process of interest is the rotation of the phenyl group around the C6-C1' single bond. At low temperatures, this rotation may become slow enough to cause broadening or even splitting of the signals for the ortho (H2'/H6') and meta (H3'/H5') protons of the phenyl ring if the pyridazine ring creates a sufficiently asymmetric environment. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier to this rotation.

In the event that this compound can crystallize in more than one form (polymorphism), solid-state NMR (ssNMR) would be a critical characterization tool. Different crystal packing arrangements in polymorphs would lead to distinct chemical environments for the carbon and nitrogen atoms, resulting in different chemical shifts in the ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) spectra. This allows for the identification and quantification of different polymorphic forms in a bulk sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₈N₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a mass accuracy typically within 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. For this molecule, likely fragmentation pathways would involve:

Loss of small, stable neutral molecules such as HCN from the nitrile group or N₂ from the pyridazine ring.

Cleavage of the phenyl group.

Complex rearrangements followed by fragmentation.

Analyzing these fragments helps to further confirm the connectivity of the molecular structure.

Interactive Table: Predicted HRMS Fragmentation for this compound
IonFormulaCalculated m/zPossible Origin
[M+H]⁺[C₁₁H₉N₄]⁺197.0873Protonated Parent Molecule
[M+H-N₂]⁺[C₁₁H₉N₂]⁺169.0760Loss of N₂ from pyridazine
[M+H-HCN]⁺[C₁₀H₈N₃]⁺170.0764Loss of HCN from nitrile
[C₆H₅]⁺[C₆H₅]⁺77.0386Phenyl cation

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, offering a three-dimensional map of electron density from which atomic positions can be precisely determined. A successful crystallographic analysis of this compound would yield accurate data on bond lengths, bond angles, and torsion angles.

Key structural questions that would be answered include:

The planarity of the pyridazine ring.

The torsion angle between the plane of the pyridazine ring and the plane of the phenyl ring, which indicates the degree of steric hindrance and conformational preference. For a related compound, 6-amino-4-phenylpyrrolo[2,3-c] nih.govrsc.orgmdpi.comthiadiazine-5-carbonitrile, this angle was found to be 48°. mdpi.com

The precise bond lengths of the C-C, C-N, and N-N bonds within the heterocyclic system, providing insight into the electronic nature and aromaticity of the ring.

Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability in pharmaceutical applications. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients.

To date, a thorough review of the scientific literature reveals no specific studies on the polymorphic forms or co-crystallization of this compound. However, the broader class of aminopyridine and aminopyrimidine derivatives, which share structural similarities with the target compound, has been the subject of such investigations. For instance, cocrystals of aminopyridine derivatives with 4-aminobenzoic acid have been successfully synthesized and their crystalline structures elucidated, demonstrating the potential for hydrogen bonding and other non-covalent interactions to guide the formation of these multi-component solids. bohrium.com The study of dicarboxylic acid-based co-crystals with pyridine (B92270) derivatives has also been explored, revealing the role of unconventional synthons in directing the crystal architecture. mdpi.com Furthermore, polymorphic forms have been identified for related compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where different packing arrangements and intermolecular interactions distinguish the polymorphs. nih.gov These studies on related heterocyclic compounds suggest that this compound may also exhibit polymorphism and be a suitable candidate for co-crystallization, though specific experimental verification is currently lacking.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Environmental Effects

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. The vibrational modes of a molecule are sensitive to its structure, bonding, and intermolecular interactions.

For a closely related isomer, 3-Amino-5-phenylpyridazine-4-carbonitrile, the FTIR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. scielo.org.za The data reveals vibrations corresponding to the amino (NH₂) and cyano (C≡N) groups, as well as the aromatic pyridazine and phenyl rings.

Table 1: FTIR Spectral Data for 3-Amino-5-phenylpyridazine-4-carbonitrile scielo.org.za

Wavenumber (cm⁻¹)Assignment
3437, 3300, 3105N-H stretching vibrations of the amino group
2219C≡N stretching vibration of the nitrile group
1641, 1562, 1498, 1474, 1441C=C and C=N stretching vibrations of the aromatic rings
1162C-N stretching vibration
764C-H out-of-plane bending of the phenyl group

While a specific Raman spectrum for this compound is not available in the literature, studies on related molecules like 5-aminoindole (B14826) have utilized both FTIR and Raman spectroscopy to perform a complete vibrational analysis. nih.gov Such combined analyses, often supported by computational methods like Density Functional Theory (DFT), allow for a more comprehensive assignment of the observed vibrational modes. The environmental effects on the vibrational spectra, such as solvent effects or interactions in the solid state, can cause shifts in the peak positions and changes in their intensities, providing further insights into the molecular interactions.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is employed to study the electronic transitions within a molecule and to characterize its photophysical properties. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as fluorescence provides information about the de-excitation pathways.

The UV-Vis absorption spectrum of a molecule is characterized by the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These parameters are indicative of the types of electronic transitions occurring, such as π→π* and n→π* transitions, which are common in aromatic and heterocyclic compounds containing lone pairs of electrons. For substituted pyridine carbonitrile derivatives, absorption bands are typically observed in the range of 265-309 nm and 323-379 nm, attributed to π→π* and n→π* transitions, respectively. manipal.edu

Fluorescence spectroscopy provides information about the emission of light from the excited singlet state. The fluorescence emission spectrum is characterized by its shape and the wavelength of maximum emission (λem). The photophysical properties of substituted pyridine-carbonitrile derivatives have been investigated, with many compounds exhibiting blue emission. researchgate.net For a series of synthesized substituted pyridine carbonitriles, emission maxima were centered around 385-487 nm. manipal.edu The solvent environment can significantly influence the fluorescence properties, leading to solvatochromic shifts in the emission spectra.

While specific UV-Vis and fluorescence data for this compound are not explicitly detailed in the reviewed literature, studies on structurally similar compounds provide a basis for understanding its likely electronic and photophysical behavior. For instance, the synthesis and photophysical investigation of various pyridine-carbonitrile derivatives have shown that their emission properties are of interest for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). manipal.eduresearchgate.net

Computational and Theoretical Investigations of 5 Amino 6 Phenylpyridazine 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are employed to solve the electronic structure of molecules, providing a basis for predicting a wide array of chemical and physical properties with a favorable balance between accuracy and computational cost. For 5-Amino-6-phenylpyridazine-4-carbonitrile, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to model its electronic behavior accurately.

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to understanding its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. For this compound, calculating these energies would pinpoint the regions of the molecule involved in electron transfer processes.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For the title compound, an MEP map would identify the likely sites for hydrogen bonding and other electrostatic interactions, particularly around the nitrogen atoms of the pyridazine (B1198779) ring, the amino group, and the cyano group. researchgate.net

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. This information provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and the nature of its chemical bonds.

Should such calculations be performed, the data would typically be presented as follows:

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts, when compared with experimental spectra, serve as a powerful tool for structure verification and assignment of signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. mdpi.com Comparing the computed spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions, such as the stretching of the N-H bonds in the amino group, the C≡N stretch of the nitrile, and various vibrations of the pyridazine and phenyl rings.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible) of molecules. materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as the maximum absorption wavelength (λmax) and oscillator strength, can explain the color and photophysical properties of the compound. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in studying the mechanisms of chemical reactions. For the synthesis of this compound, or for reactions in which it participates, DFT can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. Locating the transition state—the highest energy point along the reaction coordinate—is crucial as it allows for the calculation of the activation energy, which determines the reaction rate. This type of analysis provides a detailed, step-by-step understanding of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. These simulations provide detailed information on the molecule's conformational flexibility, showing how it moves and changes shape in solution. Furthermore, MD is essential for studying solvent effects, such as the formation and dynamics of hydrogen bonds between the molecule's amino group or ring nitrogens and the surrounding water molecules. nih.gov

In Silico Screening and Molecular Docking Studies for Ligand-Target Interactions

Given that many pyridazine derivatives exhibit biological activity, in silico methods are valuable for exploring the potential of this compound as a therapeutic agent. researchgate.net

In Silico Screening: This involves using computational filters to predict a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions help assess the "drug-likeness" of a compound early in the discovery process. scirp.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific biological target, such as a protein or enzyme. A docking simulation would place this compound into the active site of a target protein and calculate the binding affinity, often expressed as a binding energy score. researchgate.net The results would reveal the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com Such studies are crucial for identifying potential biological targets and for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro or In Silico Data

A comprehensive review of scientific literature indicates a lack of specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focused solely on this compound. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new chemical entities and guiding drug discovery efforts.

While QSAR studies have been conducted on broader classes of related heterocyclic compounds, such as aminopyridazine derivatives, specific research detailing QSAR models, relevant molecular descriptors, and statistical data for this compound is not available in the reviewed literature. dovepress.com The development of a QSAR model requires a dataset of structurally similar compounds with corresponding biological activity data, which has not been published for this specific molecule.

Consequently, due to the absence of dedicated QSAR investigations for this compound, there are no data tables or detailed research findings to report for this section. The establishment of such a model in the future would necessitate the synthesis and biological evaluation of a series of analogs to generate the required data for computational analysis.

Mechanistic Biological and Pharmacological Research of 5 Amino 6 Phenylpyridazine 4 Carbonitrile and Its Analogs

In Vitro Enzyme Inhibition and Activation Studies: Mechanistic Characterization

Analogs of 5-amino-6-phenylpyridazine-4-carbonitrile have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical class.

A series of pyridazinone analogs were identified as potent inhibitors of β-1,3-glucan synthase, an enzyme crucial for fungal cell wall synthesis. nih.gov These compounds showed significant antifungal activity against Candida glabrata and Candida albicans. nih.gov Similarly, novel pyridazine (B1198779) and pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. bohrium.comnih.gov Certain compounds, such as 3d, 3e, and 4e in one study, displayed potent and selective inhibition of COX-2, with IC₅₀ values of 0.425, 0.519, and 0.356 μM, respectively, comparable to the selective COX-2 inhibitor celecoxib. bohrium.comnih.gov

Furthermore, pyridine-based analogs, specifically 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, have been identified as effective α-glucosidase inhibitors, a key target in managing diabetes mellitus. nih.govresearchgate.net One analog, compound 7, demonstrated an IC₅₀ value of 55.6 ± 0.3 µM, which is thirteen times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750 ± 10 µM). nih.govresearchgate.net Kinetic studies revealed a competitive mechanism of inhibition for this potent analog. nih.govresearchgate.net Another class of analogs, pyranopyrazoles, which can be considered related structures, were identified as novel inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), a promising target for castration-resistant prostate cancer, with one derivative showing an IC₅₀ of 0.160 μM. nih.gov

Compound ClassTarget EnzymeKey FindingsIC₅₀ Values
Pyridazinone Analogsβ-1,3-glucan synthasePotent antifungal activity against Candida species. nih.govNot specified
Pyridazinone DerivativesCyclooxygenase-2 (COX-2)Selective inhibition compared to COX-1. bohrium.comnih.gov0.356 - 0.519 µM
Pyridine-dicarbonitrilesα-glucosidaseCompetitive inhibition, significantly more potent than acarbose. nih.govresearchgate.net55.6 ± 0.3 µM
Pyranopyrazole DerivativesAldo-Keto Reductase 1C3 (AKR1C3)Novel scaffold for AKR1C3 inhibition. nih.gov0.160 µM

In Vitro Receptor Binding Profiling and Ligand-Target Interaction Analysis

The interaction of pyridazine analogs with various receptors has been explored to understand their pharmacological effects. For instance, a series of imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their binding affinity to amyloid-β (Aβ) plaques, which are implicated in Alzheimer's disease. nih.gov These compounds exhibited binding affinities (Ki) ranging from 11.0 to over 1000 nM. nih.gov The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, in particular, showed a high binding affinity with a Ki value of 11.0 nM. nih.gov

In another study, pyridazine derivatives were screened for their potential as muscle relaxants through their interaction with muscarinic acetylcholine (B1216132) receptors. benthamdirect.com In-silico docking studies against the M3 muscarinic acetylcholine receptor (PDB ID: 5CXV) showed that the synthesized compounds had binding affinities ranging from -7.2 to -7.9 Kcal/mole, which were comparable to or better than the standard drug diazepam (-7.7 Kcal/mole). benthamdirect.com Similarly, virtual screening of other pyridazine derivatives predicted significant binding affinity towards voltage-gated sodium channel receptors and N-methyl-D-aspartate (NMDA) receptors, suggesting potential anticonvulsant activity. jocpr.comjocpr.com

Compound ClassTarget ReceptorMethodKey Binding Findings
Imidazo[1,2-b]pyridazinesAmyloid-β (Aβ) plaquesCompetitive Binding AssayKi values ranged from 11.0 to >1000 nM. nih.gov
Pyridazine DerivativesMuscarinic Acetylcholine ReceptorIn Silico DockingBinding energies of -7.2 to -7.9 Kcal/mole. benthamdirect.com
5-substituted pyrido(2,3-d)pyridazin-8(7H)-oneVoltage-gated Na+ channel, NMDA receptorIn Silico DockingGood binding affinity compared to phenobarbitone. jocpr.comjocpr.com

In Vitro Cellular Pathway Modulation and Signaling Studies (e.g., Apoptosis Induction Mechanisms, Autophagy Modulation)

Pyridazine derivatives have been shown to modulate key cellular pathways, particularly those involved in inflammation and apoptosis. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, certain pyridazine and pyridazinone derivatives demonstrated significant anti-inflammatory activity. bohrium.comnih.gov These compounds were able to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as reduce the levels of inducible nitric oxide synthase (iNOS) and prostaglandin-E2 (PGE2). bohrium.comnih.gov

The induction of apoptosis is another key mechanism of action for certain pyridazine analogs, particularly in the context of cancer therapy. Studies on heterocyclic amines, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a related heterocyclic structure, have detailed the apoptotic cascade. researchgate.net Trp-P-1 was found to induce apoptosis in liver cells by activating caspase-8, which then triggers the activation of downstream caspases. researchgate.net This process was accompanied by the cleavage of poly(ADP-ribose)polymerase (PARP) and protein kinase C-delta, classic hallmarks of apoptosis. researchgate.net The mechanism also involves the mitochondrial pathway, evidenced by an increase in Bid protein levels in mitochondria and the subsequent release of cytochrome c into the cytosol. researchgate.net Other pyridazine derivatives have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cells, suggesting that apoptosis induction is a common mechanism for the anticancer effects of this compound class. scholarsresearchlibrary.com

Structure-Activity Relationship (SAR) Investigations Derived from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridazine analogs, several SAR investigations have provided valuable insights.

In the development of β-1,3-glucan synthase inhibitors, optimization of the sulfonamide moiety on the pyridazinone core was critical for improving systemic exposure while maintaining potent antifungal activity. nih.gov For imidazo[1,2-b]pyridazine derivatives binding to Aβ plaques, SAR studies indicated that a 2-N,N-dimethylaminophenyl moiety was a key requirement for achieving high binding affinity. nih.gov Variations in the substituent at the 6-position also significantly modulated the binding potential. nih.gov

In the context of anti-inflammatory pyridazinone derivatives targeting COX-2, the nature and position of substituents on the phenyl ring attached to the core structure were found to be critical for both potency and selectivity. bohrium.comnih.gov Similarly, for 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid analogs, which act as auxin herbicides, SAR analysis revealed that substituents at the 2 and 4 positions of the aryl ring led to superior inhibitory activity compared to substitutions at the 3 position. mdpi.com This suggests that the spatial arrangement of substituents plays a key role in the interaction with the biological target. mdpi.com

Molecular Target Identification and Validation Using Biochemical and Cell-Based Assays

The process of drug discovery involves not only identifying active compounds but also validating their molecular targets. celtarys.com For analogs of this compound, this has been demonstrated in several contexts.

One clear example is the identification of substituted pyranopyrazoles as novel AKR1C3 inhibitors. nih.gov This discovery began with the screening of an in-house library of compounds, which identified the pyranopyrazole scaffold as a hit. nih.gov Subsequent synthesis and testing of 23 derivatives led to the identification of a lead compound with an IC₅₀ of 0.160 μM. nih.gov The target engagement was validated through biochemical assays using the purified AKR1C3 enzyme. nih.gov Further validation often involves cell-based assays to confirm that the compound's effect on cells is mediated through the identified target. celtarys.com For instance, after identifying potent COX-2 inhibitors, their anti-inflammatory activity was validated in a cell-based model using LPS-stimulated macrophages, where the compounds suppressed the production of inflammatory mediators known to be downstream of COX-2 activity. bohrium.comnih.gov

Mechanistic Understanding of Biological Activity through Integrated In Silico and In Vitro Approaches

The integration of computational (in silico) and experimental (in vitro) methods provides a powerful paradigm for understanding the mechanistic basis of a compound's biological activity. nih.govmdpi.com This dual approach has been widely applied to the study of pyridazine derivatives.

For example, in the development of pyridazine analogs as muscle relaxants, in silico docking studies first predicted favorable binding to the muscarinic acetylcholine receptor. benthamdirect.com These computational predictions were then followed by in vitro experiments to confirm the muscle relaxant activity. benthamdirect.com Similarly, for novel anti-inflammatory pyridazine and pyridazinone derivatives, molecular docking studies were used to model the binding interactions with the active site of the COX-2 enzyme. bohrium.comnih.gov These in silico results provided a structural rationale for the high potency and selectivity observed in the in vitro enzyme inhibition assays. bohrium.comnih.gov

This integrated strategy was also used to investigate α-glucosidase inhibitors. nih.govresearchgate.net Docking studies revealed how the most potent 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile analogs fit into the enzyme's active site, forming key interactions with amino acid residues. researchgate.net These computational insights complemented the in vitro kinetic studies, which had established a competitive mode of inhibition, providing a comprehensive mechanistic picture. nih.govresearchgate.net Such combined approaches are essential for rational drug design, allowing for the prediction of molecular interactions that can be experimentally validated, thereby accelerating the development of new therapeutic agents. nih.govmdpi.comacs.org

Applications and Potential Roles in Chemical Science and Technology

Utility as Versatile Building Blocks in Complex Organic Synthesis

Heterocyclic compounds are fundamental scaffolds in organic synthesis, particularly in the fields of medicinal chemistry and materials science. sigmaaldrich.com 5-Amino-6-phenylpyridazine-4-carbonitrile serves as an exemplary building block due to the presence of multiple reactive sites, including the amino group, the cyano group, and the nitrogen atoms of the pyridazine (B1198779) ring. These functional groups can be readily modified, allowing for the construction of more complex, fused heterocyclic systems.

The synthesis of the core pyridazine structure can often be achieved through efficient one-pot, three-component reactions, for instance, by reacting arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). scielo.org.za This accessibility makes its derivatives readily available for further chemical transformations. The amino and cyano groups are particularly useful handles for cyclization reactions, enabling the synthesis of fused systems such as pyrrolopyridazines, pyridopyrimidines, and pyridotriazines. mdpi.comresearchgate.net The reactivity of these sites allows chemists to elaborate the core structure into larger, more functional molecules tailored for specific applications.

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The field of coordination chemistry investigates the bonding of ligands—atoms, ions, or molecules—to a central metal atom. Metal complexes exhibit a vast range of chemical and physical properties that are tunable by altering the ligand structure. nih.gov Nitrogen-containing heterocyclic compounds are well-established as effective ligands due to the presence of lone pairs of electrons on the nitrogen atoms that can readily coordinate to metal ions. nih.gov

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring, the nitrogen of the amino group, and the nitrogen of the nitrile group. This multi-dentate character suggests it could act as a versatile ligand, potentially forming stable chelate rings with metal ions. uobaghdad.edu.iq Depending on the metal and reaction conditions, it could coordinate as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. Pyridazine-based compounds have been successfully employed as ligands in the development of phosphorescent emitters, demonstrating their ability to form stable and functional metal complexes. frontiersin.org The coordination of amino acid derivatives and aminonitriles to various transition metals has also been extensively studied, further supporting the potential of this compound in forming structurally diverse and functionally interesting metal complexes. mdpi.comjocpr.com

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nso-journal.org Self-assembly is the autonomous organization of these components into structurally well-defined aggregates. beilstein-journals.org this compound is an excellent candidate for forming supramolecular structures due to its inherent ability to participate in multiple non-covalent interactions.

Key interactions that can drive the self-assembly of this molecule include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridazine ring nitrogens and the nitrile nitrogen can act as hydrogen bond acceptors. This donor-acceptor capability can lead to the formation of extensive hydrogen-bonded networks.

π-π Stacking: The electron-deficient pyridazine ring and the electron-rich phenyl ring are aromatic systems that can engage in π-π stacking interactions, which are crucial for the organization of many organic materials. nih.gov

These non-covalent forces can guide the molecules to self-assemble into higher-order structures like nanofibers, sheets, or other complex architectures. The study of self-assembly in aromatic amino acids and other functional organic molecules provides a framework for understanding how this compound might form such ordered materials. mdpi.comrsc.org

Considerations for Material Science Applications

The unique electronic properties of the this compound scaffold make it a promising candidate for various applications in material science, particularly in the realm of organic electronics.

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. A key challenge is to efficiently harvest all electrically generated excitons (25% singlets and 75% triplets). Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can convert non-emissive triplets into emissive singlets through a process called reverse intersystem crossing (RISC), enabling theoretical 100% internal quantum efficiency. nih.gov

The pyridazine core is a strong electron acceptor, making it an ideal component for creating donor-acceptor (D-A) type TADF molecules. frontiersin.org When combined with suitable electron-donating units, the resulting molecule can have a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a prerequisite for efficient RISC.

Research on novel pyridazine-based D-A compounds has demonstrated their potential for achieving fast TADF. For example, a molecule combining a pyridazine acceptor with two phenoxazine (B87303) donor units showed a high RISC rate (k_RISC) and a fast delayed emission lifetime of under 500 nanoseconds. frontiersin.org This performance highlights the promise of pyridazine-containing compounds, including derivatives of this compound, in the design of next-generation, metal-free emitters for high-efficiency OLEDs. frontiersin.org

CompoundDonor Unitk_RISC (s⁻¹)Delayed Emission Lifetime (ns)Emission ColorReference
dPXZMePydz Phenoxazine3.9 x 10⁶470Green frontiersin.org
dCzMePydz Carbazole--Blue frontiersin.org
dDMACMePydz Acridine--Blue-Green frontiersin.org

This table is based on data for pyridazine-based emitters and demonstrates the potential of the pyridazine core in TADF applications.

Organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs), offer a promising route to low-cost, flexible solar energy conversion. The efficiency of these devices is highly dependent on the molecular structure of the organic dyes (sensitizers) used to absorb light.

The structure of this compound contains both electron-donating (amino group) and electron-withdrawing (pyridazine and cyano groups) moieties. This intrinsic D-A character is a common design strategy for organic dyes used in DSSCs. This structure facilitates efficient intramolecular charge transfer upon photoexcitation, which is a critical step for injecting electrons into the semiconductor material (e.g., TiO₂) of the solar cell. Studies on related 6-amino-5-cyano bipyridinyl dyes have shown their promise as sensitizers in DSSCs, suggesting that the aminopyridazine carbonitrile scaffold is a viable platform for developing new materials for photovoltaic applications. researchgate.net

Fluorescent molecular sensors are compounds whose emission properties (e.g., intensity, wavelength, lifetime) change in response to their local environment. bohrium.com This sensitivity allows them to be used to monitor chemical and physical processes, such as polymerization, changes in viscosity, or the presence of specific analytes. nih.gov

Derivatives of aminopyridine carbonitriles have been successfully employed as highly sensitive fluorescent probes. mdpi.com For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used to monitor the progress of free-radical, thiol-ene, and cationic photopolymerization reactions. nih.govmdpi.com As the polymerization proceeds, the viscosity and polarity of the medium change, which in turn alters the fluorescence spectrum of the sensor molecule, providing a real-time readout of the reaction's progress. mdpi.com

Furthermore, these same molecules can act as photosensitizers, accelerating polymerization when used with a suitable photoinitiator. mdpi.com This dual-role capability—acting as both a sensor and a component of the initiation system—makes them highly valuable. bohrium.commdpi.com The structural and electronic similarities suggest that this compound could be developed for similar dual-function applications in advanced optical sensing and materials processing. mdpi.com

Sensor Compound ClassApplicationMonitored ProcessDual RoleReference
2-Amino-4,6-diphenyl-pyridine-3-carbonitriles Fluorescent ProbePhotopolymerization (Free-radical, Cationic)Yes (Photosensitizer) nih.govmdpi.com

This table summarizes the demonstrated applications of isomeric aminopyridine carbonitriles, indicating the potential of the title compound.

Lack of Available Data on Analytical Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the use of this compound in analytical method development. Research detailing its application as a reference standard or a chromatographic marker has not been found in the public domain.

While the field of analytical chemistry relies on well-characterized compounds for the development and validation of new methods, it appears that this compound has not yet been utilized for these purposes, or at least such applications have not been documented in accessible scientific literature.

Research is available for structurally similar compounds, such as various aminopyrazole and aminopyridazine derivatives, where their synthesis and basic characterization are described. For instance, studies on isomers like 3-Amino-5-phenylpyridazine-4-carbonitrile provide spectroscopic data (NMR, IR, and mass spectrometry) that confirms its structure. scielo.org.za However, this research does not extend to its use in analytical applications.

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), often involves using a purified and well-documented compound as a reference standard to ensure the accuracy and reliability of the method. These standards are crucial for the quantification and identification of substances in various samples.

Similarly, chromatographic markers are used to identify or standardize materials, particularly in complex mixtures like natural product extracts. At present, there is no indication that this compound has been established for such a role.

Further research would be necessary to explore the potential of this compound in analytical science. This would involve its synthesis and purification to a high degree, followed by extensive characterization to establish it as a reference material. Subsequently, its behavior in various analytical systems could be investigated to determine its suitability as a chromatographic marker or a standard for quantitative analysis.

Q & A

What are the established synthetic routes for 5-amino-6-phenylpyridazine-4-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and hydrazine derivatives. For example, and describe MCRs in aqueous media under reflux (80–100°C), achieving yields of 65–85%. Key parameters include:

  • Catalyst selection : Use of triethylamine or Fe₃O₄@SiO₂ nano-catalysts (green synthesis) improves reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization, while water-mediated reactions reduce environmental impact .
  • Time-temperature trade-offs : Prolonged heating (>12 hrs) may degrade nitrile groups, necessitating HPLC monitoring .

How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

Discrepancies often arise from tautomerism or solvent effects. Methodological steps include:

  • Multi-technique cross-validation : Compare 1H^1H-NMR (e.g., δ 7.31–8.39 ppm for aromatic protons ) with 13C^{13}C-NMR (e.g., CN peaks at ~116 ppm ). IR should confirm nitrile stretches at 2212–2215 cm1^{-1} .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis using SHELX-90 or WinGX for structure refinement .
  • Dynamic NMR : Detect tautomeric equilibria by variable-temperature experiments .

What computational strategies are effective for predicting the electronic properties of this compound?

Advanced Density Functional Theory (DFT) workflows are recommended:

  • Basis sets : Use B3LYP/6-311++G(d,p) to model π-conjugation and charge distribution .
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ~3.8 eV) to predict reactivity in nucleophilic substitutions .
  • Molecular docking : Screen bioactivity by simulating interactions with target proteins (e.g., kinases) using AutoDock Vina .

How can synthetic byproducts be minimized in large-scale preparations?

Optimization strategies include:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .
  • Column chromatography : Purify crude products using silica gel (ethyl acetate/hexane, 3:7) .
  • In-line analytics : Implement LC-MS to detect and quantify impurities early .

What are the challenges in correlating in vitro bioactivity with structural modifications of this compound?

Structure-Activity Relationship (SAR) studies require:

  • Regioselective functionalization : Introduce substituents at the 4-position via Buchwald-Hartwig coupling to retain pyridazine core activity .
  • Metabolic stability assays : Assess cytochrome P450 interactions using human liver microsomes .
  • Crystallographic data : Align modified analogs (e.g., 4-chloro derivatives ) with target binding pockets via PDB-based modeling .

How can solvent-free or green synthesis methods be adapted for this compound?

highlights Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalysts for sustainable synthesis:

  • Mechanochemical grinding : Ball-mill reactants (1:1:1 molar ratio) at 500 rpm for 2 hrs, achieving 88% yield .
  • Recyclability : Nano-catalysts retain >90% efficiency after 5 cycles .
  • Waste reduction : Aqueous workup avoids halogenated solvents .

What analytical techniques are critical for detecting degradation products under storage conditions?

  • Accelerated stability studies : Use HPLC-PDA at 40°C/75% RH to identify hydrolyzed products (e.g., carboxylic acid derivatives) .
  • Mass spectrometry : HRMS (ESI+) detects oxidation products (e.g., m/z +16 Da for hydroxylation) .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition above 200°C .

How can crystallographic twinning complicate structural refinement, and what solutions exist?

Twinning arises from pseudo-symmetry in the pyridazine ring. Mitigation strategies include:

  • SHELXL TWIN commands : Apply BASF and TWIN matrices to model twin domains .
  • High-resolution data : Collect datasets at synchrotrons (λ = 0.7 Å) to resolve overlapping reflections .
  • HKL-2000 preprocessing : Use the REDUCE package to deconvolute twinned intensities .

What role does the nitrile group play in the compound’s reactivity and applications?

The nitrile group (-CN):

  • Facilitates cycloadditions : Acts as a dipolarophile in Huisgen reactions to form triazole derivatives .
  • Enhances binding affinity : Polarizes the pyridazine ring, improving interactions with enzyme active sites (e.g., kinase inhibitors) .
  • Enables functionalization : Reduced to amines (H₂/Pd-C) or hydrolyzed to amides (H₂SO₄/H₂O) .

How can machine learning models predict synthetic pathways for novel analogs?

  • Retrosynthetic algorithms : Use IBM RXN for Python to prioritize routes based on atom economy .
  • Descriptor-based QSAR : Train models on datasets (e.g., ChEMBL) linking substituents to bioactivity .
  • Generative adversarial networks (GANs) : Propose stable analogs by learning from crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.